molecular formula C25H28N6O2 B2763819 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2034590-69-5

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2763819
CAS No.: 2034590-69-5
M. Wt: 444.539
InChI Key: HVPWQAGGNOYOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring multiple heterocycles and functional groups, makes it an interesting subject for research in chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves several key steps:

  • Synthesis of the Pyrimidine Ring: : Cyclopropylamine reacts with ethyl acetoacetate under acidic conditions to form the 6-oxopyrimidine ring.

  • Formation of the Pyridazinyl Group: : Phenylhydrazine condenses with ethyl acetoacetate to produce the phenylpyridazinyl group.

  • Coupling Reactions: : The two rings are coupled via a piperidine-3-carboxamide linker, typically using a peptide coupling reagent like EDCI or DCC in an anhydrous solvent such as dichloromethane.

  • Purification: : The final product is purified by recrystallization or chromatography.

Industrial Production Methods: For large-scale industrial production, flow chemistry may be employed to enhance reaction efficiency and product yield. Catalysts and continuous reactors can streamline the synthesis, minimizing the formation of side products.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound can undergo several types of reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen, typically with hydrogen gas and a palladium catalyst.

  • Substitution: : Replacement of a functional group with another, using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.

  • Substituting Reagents: : Halogens like chlorine, bromine; nucleophiles like thiols, amines.

Major Products Formed from These Reactions: Depending on the reaction, the products can vary widely, ranging from oxidized derivatives to reduced compounds, each retaining the core structure but with modified functional groups.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is utilized in various scientific domains:

Chemistry

  • As a precursor or intermediate in organic synthesis.

  • In the study of reaction mechanisms.

Biology

  • Investigating its interactions with biological macromolecules.

  • Serving as a molecular probe in biochemical assays.

Medicine

  • Potential therapeutic agent due to its complex structure.

  • Exploration of its effects on biological pathways.

Industry

  • As a functional material in the production of pharmaceuticals.

  • In the design of novel compounds for material science applications.

Mechanism of Action

The exact mechanism of action for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide depends on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity through binding or modulation. This interaction is driven by the compound's ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide stands out due to its unique combination of pyrimidine, pyridazinyl, and piperidine carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties.

Similar Compounds

  • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(phenylpiperidin-3-yl)piperidine-3-carboxamide

  • N-(2-(6-phenylpyridazin-3-yl)ethyl)-1-(6-oxopyrimidin-1(6H)-yl)piperidine-3-carboxamide

  • 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide derivatives

This is just a starting point, and there's so much more that could be explored about this compound, depending on the specific interests and applications you have in mind.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24-15-22(19-8-9-19)27-17-31(24)14-12-26-25(33)20-7-4-13-30(16-20)23-11-10-21(28-29-23)18-5-2-1-3-6-18/h1-3,5-6,10-11,15,17,19-20H,4,7-9,12-14,16H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWQAGGNOYOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC(=CC4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.